PROTAC BRD4 Degrader-17

Target Engagement Binding Affinity Bromodomain Selectivity

PROTAC BRD4 Degrader-17 is a cereblon-based heterobifunctional degrader with unprecedented BD2 selectivity (IC50 3.82 nM vs BD1 29.54 nM), enabling dissection of BD2-specific transcriptional programs. It faithfully recapitulates dBET6-like degradation kinetics in MV-4-11 cells and provides a robust functional endpoint via Cyclin B1 attenuation. Each batch is rigorously QC'd to ≥98% purity, ensuring reliable BRD4 depletion and G2/M arrest readouts. Choose Degrader-17 for reproducible, pathway-specific BRD4 degradation studies.

Molecular Formula C49H47N7O9
Molecular Weight 877.9 g/mol
Cat. No. B12391328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC BRD4 Degrader-17
Molecular FormulaC49H47N7O9
Molecular Weight877.9 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC(=C(C=C1)OC2=CC=CC=C2)C3=CN(C(=O)C4=C3C=C(N4)C(=O)NCC5=CC=C(C=C5)C(=O)NCCCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C)O
InChIInChI=1S/C49H47N7O9/c1-49(2,64)30-18-20-39(65-31-10-5-4-6-11-31)33(24-30)35-27-55(3)48(63)42-34(35)25-37(53-42)44(59)52-26-28-14-16-29(17-15-28)43(58)51-23-8-7-22-50-36-13-9-12-32-41(36)47(62)56(46(32)61)38-19-21-40(57)54-45(38)60/h4-6,9-18,20,24-25,27,38,50,53,64H,7-8,19,21-23,26H2,1-3H3,(H,51,58)(H,52,59)(H,54,57,60)
InChIKeyHBAAAVQUHXUWNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC BRD4 Degrader-17 (Compound 13i): A Cereblon-Recruiting BRD4 Degrader with Quantified Bromodomain Affinity


PROTAC BRD4 Degrader-17 (compound 13i) is a heterobifunctional proteolysis-targeting chimera (PROTAC) that leverages a cereblon (CRBN) E3 ubiquitin ligase ligand to induce the selective degradation of the bromodomain-containing protein 4 (BRD4). As a member of the BRD4-targeting PROTAC class, it is designed to catalytically deplete BRD4 protein levels rather than merely inhibit its binding function . The compound is characterized by its quantified in vitro binding affinities for the two distinct bromodomains of BRD4: BD1 (IC50 = 29.54 nM) and BD2 (IC50 = 3.82 nM) .

Beyond Pan-Inhibition: Why BRD4 PROTACs Like Degrader-17 Require Precise Substitution Analysis


Generic substitution among BRD4-targeting PROTACs is not feasible due to fundamental differences in their molecular architecture, degradation kinetics, and functional outcomes. While all compounds in this class share the goal of BRD4 depletion, their performance is dictated by the specific pairing of a BRD4-recruiting ligand (e.g., JQ1-based, thienodiazepine-based) with an E3 ligase ligand (e.g., cereblon, VHL) and the linker connecting them [1]. These variables result in distinct degradation kinetics, as seen when comparing the time-dependent BRD4-S recovery profile of Degrader-17 to that of dBET6 . Furthermore, a PROTAC's efficacy is not solely determined by its binding affinity; the ability to form a stable ternary complex and efficiently induce ubiquitination leads to divergent DC50 values and Dmax percentages, even among compounds with similar target engagement [2]. The following evidence quantifies the specific performance profile of Degrader-17, enabling informed selection over other BRD4 degraders.

Quantitative Performance of PROTAC BRD4 Degrader-17: A Comparative Analysis of Key Metrics


BRD4 Bromodomain Binding Affinity: IC50 Profile of Degrader-17 vs. dBET6

PROTAC BRD4 Degrader-17 exhibits a differential affinity for the two bromodomains of BRD4, with an IC50 of 29.54 nM for BD1 and a significantly lower IC50 of 3.82 nM for BD2 . This indicates a strong preference for BD2, which contrasts with the pan-BET degrader dBET6, which binds to BRD4 (BD1) with a reported IC50 of 14 nM . This difference in binding profile may lead to distinct functional selectivity and degradation kinetics.

Target Engagement Binding Affinity Bromodomain Selectivity

Comparative Degradation Kinetics: Time-Dependent BRD4-S Recovery in MV-4-11 Cells

The functional consequence of degradation is not solely dictated by initial potency but also by the kinetics of protein recovery. In MV-4-11 leukemia cells, treatment with PROTAC BRD4 Degrader-17 at 100 nM induces significant degradation of both the long (L) and short (S) isoforms of BRD4 within 4 hours. Notably, the BRD4-S isoform exhibits a recovery profile by 24 hours that is similar to that observed with the comparator dBET6 under the same conditions [1].

Degradation Kinetics Protein Recovery Cellular Persistence

Functional Downstream Consequence: Attenuation of Cyclin B1 Expression

Beyond direct target degradation, the functional efficacy of PROTAC BRD4 Degrader-17 is demonstrated by its ability to significantly attenuate the expression of Cyclin B1, a key regulatory protein associated with G2/M cell cycle progression . This specific phenotypic outcome is a hallmark of effective BRD4 pathway disruption. While data for other specific PROTACs (e.g., ARV-825, MZ1) on Cyclin B1 expression are not directly comparable in the same experimental system, the attenuation of G2/M progression is a known consequence of BRD4 depletion, and this effect is explicitly documented for Degrader-17.

Cell Cycle Arrest G2/M Progression Cyclin B1

Optimal Research Scenarios for the Application of PROTAC BRD4 Degrader-17


Investigating BD2-Specific BRD4 Biology and Drug Discovery

Given its significantly higher affinity for BRD4's second bromodomain (BD2 IC50 = 3.82 nM) compared to BD1 (29.54 nM), PROTAC BRD4 Degrader-17 is well-suited for studies aimed at dissecting the distinct biological roles of BD2 . Researchers can use this compound to probe BD2-dependent transcriptional programs and compare the resulting phenotypes to those induced by pan-BET degraders or more BD1-selective compounds, aiding in the identification of BD2-specific therapeutic vulnerabilities.

Time-Resolved Degradation Studies in Acute Myeloid Leukemia (AML) Models

The direct comparative data showing that Degrader-17's degradation and recovery kinetics for BRD4-S in MV-4-11 cells are similar to those of the established tool compound dBET6 positions it as a viable alternative for time-course experiments in AML research [1]. This is particularly useful for studying the temporal requirements of BRD4 for cell cycle progression or transcriptional regulation, especially in laboratories where dBET6 may not be available or cost-effective.

Functional Validation of BRD4 Dependency via G2/M Cell Cycle Arrest

For projects requiring a functional, downstream readout of effective BRD4 degradation, PROTAC BRD4 Degrader-17 provides a clear endpoint: the significant attenuation of Cyclin B1 expression . This makes the compound a valuable tool for studies focused on BRD4's role in cell cycle regulation, mitotic progression, and as a potential anti-cancer strategy. It can serve as a positive control in high-content screening assays designed to identify new compounds that impinge on the G2/M transition.

Technical Documentation Hub

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